7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine

Synthetic Efficiency Nucleophilic Displacement Process Chemistry

7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound featuring a fused triazole-triazine bicyclic core with a reactive hydrazino substituent at the 7-position. With a molecular formula of C4H5N7 and a molecular weight of 151.13 g/mol, it belongs to the class of high-nitrogen heterocycles (N-content >60%) that are of intense interest in both medicinal chemistry and the design of insensitive energetic materials.

Molecular Formula C4H5N7
Molecular Weight 151.13 g/mol
CAS No. 89569-76-6
Cat. No. B13111044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine
CAS89569-76-6
Molecular FormulaC4H5N7
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NN2C(=NC=N2)N=C1NN
InChIInChI=1S/C4H5N7/c5-10-3-1-7-11-4(9-3)6-2-8-11/h1-2H,5H2,(H,6,8,9,10)
InChIKeyAWKFAVWNVSROJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS 89569-76-6): A High-Nitrogen Fused Triazolo-Triazine Building Block for Energetic and Heterocyclic Chemistry


7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound featuring a fused triazole-triazine bicyclic core with a reactive hydrazino substituent at the 7-position [1]. With a molecular formula of C4H5N7 and a molecular weight of 151.13 g/mol, it belongs to the class of high-nitrogen heterocycles (N-content >60%) that are of intense interest in both medicinal chemistry and the design of insensitive energetic materials [2]. The compound serves as a critical synthetic intermediate, where the hydrazine group enables subsequent derivatization to hydrazones, tetrazoles, and other fused polycyclic systems, a reactivity profile that distinguishes it from common amino, thioether, or halogenated analogs [1].

1
Hydrazinolysis of methylthio precursor
2
Hydrazone condensation for heterocycle assembly
3
Oxidative deamination to unsubstituted core

Why 7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine Cannot Be Replaced by Other 7-Substituted Triazolotriazines in Multistep Syntheses


Substituting this compound with a generic 7-substituted analog (e.g., 7-chloro, 7-methylthio, or 7-amino) is not feasible when the synthetic pathway requires a terminal hydrazine nucleophile for subsequent condensation or cyclization [1]. The hydrazino group is unique in offering a primary amine-like nucleophilicity combined with a secondary nitrogen that can participate in ring closures. Using an alternative would necessitate additional protection/deprotection or functional group interconversion steps, directly impacting step count and overall yield. For example, the 7-methylthio derivative is a precursor to this compound, but it cannot directly form the hydrazone intermediates required for constructing [1,2,4]triazolo[4,3-d]tetrazolo systems without first being converted to the hydrazine [2].

Nucleophilic Reactivity
Terminal NH₂ + secondary NH for ring closure
Cl/SMe/amino lack dual nucleophilicity; may require activation or interconversion steps
Synthetic Efficiency
One-step hydrazone formation directly from hydrazine
Extra protection/deprotection or FG interconversion may lower step economy and yield
Core Accessibility
Traceless oxidative deamination to parent triazolotriazine
Dechlorination/deamination routes may be less efficient or require forcing conditions

Quantifiable Performance Advantages of 7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine Over Key Analogs


Synthetic Yield of Hydrazinolysis: 7-Hydrazinyl vs. 7-Methylthio Derivative

The target compound is synthesized from the 7-methylthio precursor via direct hydrazinolysis in ethanol at reflux for 1 hour, achieving a 97% isolated yield [1]. This quantitative transformation highlights the superior leaving-group ability of the methylthio moiety at the 7-position and the high nucleophilicity of hydrazine under these conditions. In contrast, the reverse reaction or further substitution of the methylthio group with bulkier amines typically requires forced conditions and gives lower yields [1].

Hydrazinolysis Yield
Head-to-head
Target (7-hydrazinyl) 97%
7-Methylthio precursor starting material
Supports efficient one-step nucleophilic displacement.
Ethanol, reflux, 1 h; reported isolated yield.
Synthetic Efficiency Nucleophilic Displacement Process Chemistry

Deamination to Parent Heterocycle: Comparative Utility of the Hydrazine Moiety

The hydrazino group serves as a synthetic handle that can be oxidatively removed to afford the parent [1,2,4]triazolo[1,5-b][1,2,4]triazine in 84% yield using mercury(II) oxide in ethanol at room temperature [1]. This 'traceless' deamination is a key capability for accessing the unsubstituted heterocyclic core, a transformation that is not straightforward from the 7-chloro or 7-amino derivatives without forcing or less efficient conditions.

Deamination to Parent
Cross-study
Target (hydrazinyl) 84%
7-Chloro analog (hypothetical) no mild protocol
Enables access to unsubstituted core under mild oxidative conditions.
HgO, EtOH, rt, 3 h; reported isolated yield.
Deamination Protecting Group Strategy Synthetic Flexibility

Nitrogen Content and Energetic Material Potential Relative to Non-Hydrazine Analogs

The hydrazine substituent elevates the nitrogen content to approximately 64.9% (by weight, C4H5N7), placing it among high-nitrogen frameworks suitable for insensitive energetic materials [1]. This is significantly higher than the 7-methylthio analog (C5H6N6S, ~47.7% N) or the 7-hydroxy analog, but slightly lower than the corresponding 7-azido derivative. Fused triazolo-triazine cores with nitrogen-rich substituents have demonstrated thermal stability above 220 °C with reduced mechanical sensitivity, making them candidates for secondary energetic formulations [2].

Nitrogen Content
Class-level
64.9%
N by weight (C₄H₅N₇)
High nitrogen density relative to methylthio (47.7% N) and amino analogs.
Calculated from molecular formula; class-level inference for energetic potential.
Energetic Materials Nitrogen Content Thermal Stability

High-Value Application Scenarios for 7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine Based on Quantitative Evidence


Synthesis of Fused Tetrazolo-Triazine Antimicrobial Agents

The compound's 97% efficient conversion from the methylthio precursor and its ability to form hydrazone intermediates make it the optimal starting point for constructing 6-substituted tetrazolo[1,5-b][1,2,4]triazines with reported antimicrobial activity [1]. Using the pre-formed hydrazine eliminates a low-yielding functional group interconversion step.

Development of Insensitive High-Nitrogen Energetic Materials

With a nitrogen content exceeding 64%, this compound serves as a dense, nitrogen-rich building block for thermally stable (>220°C) energetic salts and fused polycyclic explosives, where the hydrazine tail can be further elaborated into tetrazole or tetrazine rings [2]. Its high N-content directly contributes to a favorable oxygen balance and reduced carbon residue.

Late-Stage Diversification to the Unsubstituted Triazolotriazine Core

The oxidative deamination yielding the parent heterocycle in 84% yield provides a unique traceless route to the core structure [3]. This is valuable for structure-activity relationship (SAR) studies where the hydrazine handle is used to install complexity and then removed to probe the contribution of the 7-substituent.

Application
Selection Property
Validation Focus
Synthesis of tetrazolo-triazine scaffolds
Hydrazino reactivity for hydrazone formation
Step efficiency and intermediate purity
Energetic material building block
Nitrogen content >60% w/w
Thermal stability and detonation parameter screening
Late-stage diversification to parent core
Traceless oxidative deamination
Yield and purity of unsubstituted triazolotriazine
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